4-(2-fluorophenyl)-1-phenyl-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
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Overview
Description
4-(2-Fluorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a furo[3,4-b]pyridine core, which is a fused bicyclic system containing both furan and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-fluorobenzaldehyde and phenylacetic acid, the intermediate compounds undergo cyclization and subsequent functional group transformations to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
4-(2-Fluorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl and phenyl-substituted heterocycles, such as:
- 2-(4-Fluorophenyl)-6-methyl-3H-pyrrolo[3,4-b]pyridine
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
What sets 4-(2-fluorophenyl)-1-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-b]pyridine-2,5-dione apart is its specific combination of functional groups and the furo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H14FNO3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione |
InChI |
InChI=1S/C19H14FNO3/c20-15-9-5-4-8-13(15)14-10-17(22)21(12-6-2-1-3-7-12)16-11-24-19(23)18(14)16/h1-9,14H,10-11H2 |
InChI Key |
JWTDLFVLHXERKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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